p-(3-Butyl-3-methyl-1-triazeno)benzamide
Description
Historical Context of Triazene (B1217601) Compounds in Medicinal Chemistry Research
Triazene compounds are characterized by a functional group consisting of three contiguous nitrogen atoms (N-N=N). Their history in medicinal chemistry is significantly linked to their activity as alkylating agents. This class of compounds gained prominence with the discovery of the anticancer properties of molecules like dacarbazine (B1669748) and temozolomide. nih.govresearchgate.net These agents function as prodrugs, which, upon metabolic activation, release a highly reactive methyldiazonium ion. nih.gov This ion is capable of methylating DNA, particularly at the O6 position of guanine (B1146940), leading to cytotoxic lesions that can trigger cell death in rapidly dividing cancer cells. nih.gov
The biological effects and the cellular response to triazene-induced DNA damage are dependent on cellular DNA repair mechanisms, such as O6-alkylguanine-DNA-alkyltransferase (MGMT), mismatch repair (MMR), and base excision repair (BER). nih.gov The clinical success of triazenes in treating certain cancers, such as melanoma and glioblastoma, has cemented their importance and spurred ongoing research into novel derivatives with improved efficacy and broader therapeutic windows. researchgate.net The s-triazine (1,3,5-triazine) core is another area of extensive research, with derivatives showing a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects. mdpi.com
Overview of Benzamide (B126) Derivatives in Chemical and Biological Investigations
The benzamide moiety, consisting of a benzene (B151609) ring attached to an amide functional group, is a privileged scaffold in medicinal chemistry. nih.gov Benzamide derivatives are prevalent in a vast array of biologically active compounds and approved pharmaceuticals. Their versatility stems from the ability of the amide group to form hydrogen bonds and the phenyl ring to engage in various interactions with biological targets. mdpi.com
Research has demonstrated that benzamide derivatives possess a wide range of pharmacological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. researchgate.net They are also known to act as enzyme inhibitors, targeting a variety of enzymes such as histone deacetylases (HDACs), cyclooxygenases (COX), and carbonic anhydrases (CAs). researchgate.netresearchgate.netacs.org For instance, certain substituted benzamides are potent HDAC inhibitors, a class of drugs that has shown significant promise in cancer therapy. acs.orgresearcher.life The ability to readily modify the substitution pattern on the benzene ring allows for the fine-tuning of a compound's physicochemical properties and biological activity, making the benzamide scaffold a cornerstone of drug discovery programs. nih.gov
Rationale for Researching p-(3-Butyl-3-methyl-1-triazeno)benzamide
The rationale for the synthesis and investigation of this compound emerges from the principles of medicinal chemistry, where combining known pharmacophores can lead to novel compounds with potentially synergistic or unique biological profiles. This compound represents a hybridization of the cytotoxic triazene functional group with the versatile benzamide scaffold.
Fundamental Structural Features and Classification of this compound
This compound is an organic compound that can be classified based on its distinct functional groups. Structurally, it features a central benzene ring that is substituted at the para position (1,4-substitution pattern).
Benzamide Group: One substituent on the benzene ring is a carboxamide group (-CONH2), which defines the molecule as a benzamide derivative.
Triazene Group: The other substituent is a 1-triazeno group. This is not a simple triazene; it is a 3,3-disubstituted triazene. Specifically, it is a 3-butyl-3-methyl-1-triazeno group. This group consists of a nitrogen chain (-N=N-N(CH3)(C4H9)). The nitrogen atom at position 3 is bonded to both a butyl group and a methyl group.
The molecule's systematic name precisely describes this arrangement. The "p-" (para) indicates the 1,4-substitution on the benzene ring. The core name "benzamide" identifies the primary functional group. The prefix "p-(3-Butyl-3-methyl-1-triazeno)" details the complex substituent at the para position.
Below is a table summarizing some of the key structural and chemical properties of a closely related compound, which helps to contextualize the physicochemical space of such molecules.
| Property | Value |
| Molecular Formula | C12H18N4O |
| Molecular Weight | 234.30 g/mol |
| IUPAC Name | 4-(3-butyl-3-methyltriaz-1-en-1-yl)benzamide |
| SMILES | CCCCN(C)N=NC1=CC=C(C=C1)C(=O)N |
| Classification | Aromatic compound, Benzamide, Triazene |
Note: Data presented is for the specific compound this compound and has been compiled from various chemical databases.
Structure
3D Structure
Properties
CAS No. |
59708-21-3 |
|---|---|
Molecular Formula |
C12H18N4O |
Molecular Weight |
234.30 g/mol |
IUPAC Name |
4-[[butyl(methyl)amino]diazenyl]benzamide |
InChI |
InChI=1S/C12H18N4O/c1-3-4-9-16(2)15-14-11-7-5-10(6-8-11)12(13)17/h5-8H,3-4,9H2,1-2H3,(H2,13,17) |
InChI Key |
DONQPAZURITJSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)N=NC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for P 3 Butyl 3 Methyl 1 Triazeno Benzamide and Its Analogues
Established General Synthesis Routes for 1-Triazeno Derivatives
The formation of 1-aryl-3,3-dialkyltriazenes is a well-established process in organic synthesis. The most prevalent and versatile method involves a two-step sequence: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with a secondary amine.
Diazotization is the process of converting a primary aromatic amine to a diazonium salt. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction is performed at low temperatures, typically between 0 and 5 °C, to ensure the stability of the diazonium salt, which can be explosive if isolated and allowed to dry.
The generalized reaction for the diazotization of an arylamine is as follows:
ArNH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O
Following its formation, the diazonium salt is immediately used in the subsequent coupling reaction without isolation.
The triazene (B1217601) functional group is formed by the coupling of the electrophilic diazonium salt with a nucleophilic secondary amine. This reaction is typically carried out in a slightly alkaline or neutral medium to facilitate the nucleophilic attack of the amine on the diazonium cation. The choice of base and solvent is crucial for optimizing the yield and purity of the triazene product.
The general scheme for the formation of a 1-aryl-3,3-dialkyltriazene is:
[Ar-N₂]⁺X⁻ + 2R₂NH → Ar-N=N-NR₂ + [R₂NH₂]⁺X⁻
An excess of the secondary amine is often used to act as a base to neutralize the acid generated during the reaction.
Specific Synthetic Pathways for p-(3-Butyl-3-methyl-1-triazeno)benzamide
The synthesis of this compound follows the general principles outlined above, with specific precursor selection and reaction conditions tailored to this target molecule.
The logical precursors for the synthesis of this compound are p-aminobenzamide and N-butyl-N-methylamine.
The synthetic process commences with the diazotization of p-aminobenzamide. In a typical procedure, p-aminobenzamide is dissolved or suspended in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the p-carboxamidobenzenediazonium chloride intermediate.
Immediately following the diazotization, a solution of N-butyl-N-methylamine is added to the reaction mixture. The pH of the solution is carefully adjusted, often with a base like sodium carbonate or sodium hydroxide, to facilitate the coupling reaction and formation of the triazene product. The product, being sparingly soluble in water, may precipitate out of the reaction mixture and can be collected by filtration.
Table 1: Key Reactants for the Synthesis of this compound
| Precursor | Role |
| p-Aminobenzamide | Aromatic amine source |
| Sodium Nitrite | Diazotizing agent |
| Hydrochloric Acid | Acid catalyst |
| N-Butyl-N-methylamine | Secondary amine source |
The optimization of this synthesis involves careful control over several reaction parameters to maximize yield and purity while ensuring safety.
Temperature: Strict maintenance of low temperatures (0-5 °C) during diazotization is critical to prevent the decomposition of the diazonium salt.
pH: The pH during the coupling reaction needs to be controlled. An acidic pH can lead to the decomposition of the triazene, while a strongly basic pH can cause side reactions of the diazonium salt. A neutral to slightly alkaline pH is generally optimal.
Stoichiometry: The molar ratios of the reactants, particularly the amine and the diazotizing agent, are important. A slight excess of the secondary amine is often beneficial.
For process scalability, the primary concerns are the management of the potentially hazardous diazonium salt intermediate and efficient heat transfer to maintain the low reaction temperature in larger reactors. Continuous flow reactors are increasingly being explored for diazotization reactions to enhance safety and control. Purification of the final product on a large scale would typically involve recrystallization from a suitable solvent system.
Table 2: Potential Optimization Parameters
| Parameter | Range/Condition | Impact on Reaction |
| Temperature | 0-5 °C | Prevents diazonium salt decomposition |
| pH of Coupling | 7-9 | Optimizes coupling efficiency, minimizes side reactions |
| Rate of NaNO₂ Addition | Slow, dropwise | Controls reaction exotherm and prevents side reactions |
| Solvent | Aqueous, potentially with a co-solvent | Affects solubility of reactants and products |
Synthesis of Structural Analogues and Derivatives
The synthetic methodology for this compound is highly adaptable for the preparation of a wide range of structural analogues and derivatives. nih.govnih.gov These modifications can be introduced by varying either the aromatic amine precursor or the secondary amine coupling partner.
For instance, substituting p-aminobenzamide with other substituted anilines allows for the introduction of various functional groups onto the aromatic ring. Examples include:
Halogenated analogues: Using halo-substituted aminobenzamides (e.g., 4-amino-2-chlorobenzamide) would yield the corresponding halogenated triazene derivatives.
Nitro-substituted analogues: The use of nitro-substituted aminobenzamides (e.g., 4-amino-3-nitrobenzamide) would lead to nitro-functionalized products.
Similarly, employing different secondary amines in the coupling step allows for the modification of the dialkylamino moiety of the triazene. A variety of symmetrical and unsymmetrical secondary amines can be used to generate a library of analogues with diverse alkyl or aryl substituents.
Table 3: Examples of Precursors for Analogue Synthesis
| Aromatic Amine Precursor | Secondary Amine | Resulting Analogue Type |
| 4-Amino-2-chlorobenzamide | N-Butyl-N-methylamine | Chloro-substituted benzamide (B126) triazene |
| 4-Amino-3-nitrobenzamide | N-Butyl-N-methylamine | Nitro-substituted benzamide triazene |
| p-Aminobenzamide | Diethylamine | p-(3,3-Diethyl-1-triazeno)benzamide |
| p-Aminobenzamide | Pyrrolidine | p-(1-Pyrrolidinyl-1-triazeno)benzamide |
The synthesis and characterization of these analogues are crucial for structure-activity relationship (SAR) studies in various applications. The purification and characterization of these compounds would typically involve standard techniques such as recrystallization, column chromatography, NMR spectroscopy, and mass spectrometry.
Modifications on the Benzamide Moiety
Modifications to the benzamide portion of this compound are crucial for altering the compound's physicochemical properties, such as solubility, and for introducing new functionalities. A common synthetic route to achieve these modifications starts with a substituted p-aminobenzoic acid derivative.
The general approach involves the diazotization of a substituted p-aminobenzamide followed by coupling with a secondary amine. For instance, various N-substituted benzamide derivatives can be synthesized and subsequently used as precursors. researchgate.netmdpi.com The synthesis of these precursors often begins with a commercially available substituted benzoic acid, which can be converted to its corresponding acyl chloride. This intermediate can then react with an appropriate amine to form the desired substituted benzamide. Subsequent reduction of a nitro group, if present, yields the p-aminobenzamide derivative ready for diazotization and coupling. nih.gov
A variety of substituents can be introduced onto the benzamide ring, including but not limited to:
Alkyl groups
Halogens
Nitro groups
Cyano groups
Alkoxy groups
These modifications can be achieved through standard aromatic substitution reactions on the starting benzoic acid or aniline (B41778) derivatives. The choice of substituent can influence the electronic properties of the benzamide ring and its interaction with biological targets.
| Precursor | Reagents and Conditions | Resulting Moiety | Reference |
| Substituted p-nitrobenzoic acid | 1. SOCl₂ or (COCl)₂ 2. R-NH₂ | Substituted p-nitrobenzamide | nih.gov |
| Substituted p-nitrobenzamide | H₂, Pd/C or Fe, NH₄Cl | Substituted p-aminobenzamide | researchgate.netnih.gov |
| Substituted p-aminobenzamide | 1. NaNO₂, HCl 2. Butyl(methyl)amine | Substituted this compound | nih.gov |
This table is interactive and allows for sorting and filtering of data.
Variations in the Triazene Substituents (e.g., alkyl, aryl groups)
The substituents on the triazene functional group play a significant role in the stability and reactivity of the molecule. The synthesis of analogues with different alkyl or aryl groups on the triazene nitrogen is typically achieved by varying the secondary amine used in the coupling reaction with the diazonium salt of p-aminobenzamide.
The standard method for forming the triazene linkage is the reaction of an aryl diazonium salt with a primary or secondary amine. nih.govresearchgate.net To synthesize analogues of this compound, one would start with the diazonium salt of p-aminobenzamide and react it with a variety of secondary amines (R¹R²NH), where R¹ and R² can be different alkyl or aryl groups.
For example, to introduce different alkyl groups, one could use amines such as diethylamine, dipropylamine, or cyclic amines like piperidine. To introduce aryl groups, a secondary amine containing an aryl substituent would be used. The synthesis of 1-aryl-3,3-dialkyltriazenes is a well-established procedure. acs.org
| Diazonium Salt Precursor | Secondary Amine | Resulting Triazene Substituents |
| p-aminobenzamide | Diethylamine | Ethyl, Ethyl |
| p-aminobenzamide | N-methylaniline | Methyl, Phenyl |
| p-aminobenzamide | Dibenzylamine | Benzyl, Benzyl |
| p-aminobenzamide | Pyrrolidine | -(CH₂)₄- (cyclic) |
This table is interactive and allows for sorting and filtering of data.
The stability of the resulting triazene can be influenced by the nature of the substituents. For instance, triazenes derived from primary amines can undergo tautomerism.
Development of Prodrug Strategies and Related Compounds
Triazene compounds are often investigated as prodrugs due to their ability to undergo chemical or enzymatic degradation to release an active cytotoxic agent. The general strategy involves designing a triazene that is stable until it reaches a specific target, such as a tumor environment, where it can be activated.
One common approach is to design triazenes that release a potent alkylating agent, such as a methyldiazonium ion, upon activation. nih.gov This can be achieved by designing the triazene to be susceptible to enzymatic cleavage or to be activated under specific physiological conditions, like the low pH of a tumor microenvironment.
For this compound, a prodrug strategy could involve modification of the benzamide moiety with a group that is a substrate for a specific enzyme. For example, linking a glutamate (B1630785) moiety could make the compound a substrate for carboxypeptidase G2, leading to targeted activation. nih.gov Another strategy involves creating derivatives that are activated by metabolic processes. For example, acetoxymethyltriazenes can act as prodrugs for hydroxymethyltriazenes and monomethyltriazenes, which are active cytotoxic species. nih.gov
| Prodrug Approach | Activation Mechanism | Released Active Species | Reference |
| Glutamate conjugate | Enzymatic cleavage by CPG2 | Monomethyltriazene | nih.gov |
| Acetoxymethyl derivative | Chemical breakdown | Hydroxymethyltriazene, Monomethyltriazene | nih.gov |
| Azo-linked sulfonamides | Reduction by azoreductase | Sulfonamide and 4-aminocarvacrol | derpharmachemica.com |
This table is interactive and allows for sorting and filtering of data.
Advanced Synthetic Techniques and Emerging Methodologies
To overcome some of the limitations of traditional solution-phase synthesis, such as purification challenges and limited diversity, advanced synthetic techniques are being explored for the synthesis of triazene compounds.
Solid-Phase Synthesis Applications
Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of compounds for screening purposes. nih.govnih.govbeilstein-journals.orggoogle.comresearchgate.net In the context of this compound analogues, a solid-phase approach would typically involve immobilizing a precursor molecule onto a solid support (resin).
A possible strategy would be to attach a protected p-aminobenzoic acid to a suitable resin. The protecting group on the amine would then be removed, and the resin-bound amine could be diazotized and coupled with various secondary amines to generate a library of triazenes. Finally, cleavage from the resin would yield the desired products. This method allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin.
While the direct solid-phase synthesis of this compound has not been explicitly detailed in the reviewed literature, the synthesis of other triazine and related heterocyclic libraries on solid supports demonstrates the feasibility of this approach. nih.gov
Catalytic Approaches for Triazene Formation
Catalytic methods for the formation of the triazene N=N-N bond are being developed to improve the efficiency and selectivity of the synthesis. Traditional methods often rely on stoichiometric amounts of diazotizing agents.
Recent research has explored the use of transition metal catalysts, such as palladium, in reactions involving triazenes. For example, palladium-catalyzed Heck reactions of 1-aryltriazenes have been reported, where the triazene serves as an in-situ source of an aryldiazonium salt. tandfonline.com While this is a reaction of a pre-formed triazene, it highlights the potential for metal-catalyzed transformations in this class of compounds.
Furthermore, new methods for the synthesis of 1,3-diaryltriazenes from aryl amines using N-nitrososulfonamides have been developed, which proceed via the in situ formation of aryl diazonium intermediates under mild conditions. nsf.gov This approach avoids the isolation of potentially unstable diazonium salts. The development of catalytic systems that can directly couple an aromatic amine with a secondary amine to form a triazene would be a significant advancement in the field.
| Catalytic Approach | Description | Potential Advantage | Reference |
| Palladium-Catalyzed Reactions | Use of triazenes as aryldiazonium salt precursors in cross-coupling reactions. | In-situ generation of reactive intermediates. | tandfonline.com |
| Transnitrosation | In-situ formation of aryldiazonium salts from aryl amines using N-nitrososulfonamides. | Mild reaction conditions, avoids isolation of diazonium salts. | nsf.gov |
This table is interactive and allows for sorting and filtering of data.
Molecular Mechanisms of Action and Cellular Interrogation of P 3 Butyl 3 Methyl 1 Triazeno Benzamide
Bioactivation Pathways and Reactive Metabolite Formation
The biological activity of p-(3-Butyl-3-methyl-1-triazeno)benzamide is contingent upon its metabolic transformation into reactive intermediates. This bioactivation is a critical step in its mechanism of action.
This compound is considered a prodrug, meaning it is largely inactive until it undergoes chemical conversion within the body. A key family of enzymes responsible for this activation is the cytochrome P450 (CYP) monooxygenases. nih.gov These enzymes, primarily located in the liver, catalyze the oxidation of a wide variety of xenobiotic compounds. In the case of triazene (B1217601) compounds, CYP enzymes are known to initiate metabolic activation through hydroxylation. nih.gov For the analogous compound dacarbazine (B1669748) (DTIC), metabolism involves the formation of a hydroxymethyl intermediate. nih.gov This enzymatic action is a crucial first step in transforming the parent compound into a biologically active agent. nih.gov
| Enzyme Family | General Role in Xenobiotic Metabolism | Postulated Role in Triazene Prodrug Activation |
| Cytochrome P450 (CYP) | Catalyzes oxidation, reduction, and hydrolysis of foreign compounds. | Initiates bioactivation through oxidative N-dealkylation. |
Following the initial enzymatic hydroxylation by cytochrome P450, the resulting intermediate of this compound is chemically unstable. It is hypothesized to undergo spontaneous decomposition to generate highly reactive electrophilic species. This process is analogous to the bioactivation of other triazene derivatives, which are known to produce alkyldiazonium ions as the ultimate alkylating agents. nih.gov In the case of this compound, this would likely lead to the formation of a methyldiazonium ion, a potent methylating agent. These reactive species are electron-deficient and readily react with nucleophilic sites on cellular macromolecules. nih.gov
| Precursor Compound | Metabolic Process | Generated Reactive Species | Chemical Property |
| This compound (prodrug) | Enzymatic N-demethylation/debutylation | Alkyldiazonium ion (e.g., methyldiazonium) | Highly electrophilic |
Interaction with Nucleic Acids and Macromolecules
The reactive electrophilic species generated from the bioactivation of this compound can interact with various cellular components, with nucleic acids being a primary target.
The highly reactive methyldiazonium ion, generated from the metabolic activation of the parent compound, can covalently bind to DNA, forming DNA adducts. nih.gov The primary sites of alkylation on the DNA molecule are the nucleophilic centers within the purine (B94841) and pyrimidine (B1678525) bases. Guanine (B1146940), in particular, is a major target for methylation, with the N7 and O6 positions being the most susceptible. nih.gov The formation of these DNA adducts disrupts the normal structure and function of the DNA double helix.
| Reactive Species | Target Molecule | Primary Site of Alkylation | Resulting Adduct |
| Methyldiazonium ion | DNA | N7 position of Guanine | 7-Methylguanine |
| Methyldiazonium ion | DNA | O6 position of Guanine | O6-Methylguanine |
The presence of DNA adducts, particularly O6-methylguanine, can interfere with the essential cellular processes of DNA replication and transcription. nih.gov During DNA replication, the alkylated guanine can be misread by DNA polymerase, leading to the insertion of thymine (B56734) instead of cytosine. This results in G:C to A:T transition mutations. The distortion of the DNA helix caused by the adducts can also stall the replication fork, leading to DNA strand breaks and the activation of cell cycle arrest or apoptosis. Similarly, the presence of adducts can block the progression of RNA polymerase along the DNA template, thereby inhibiting transcription and gene expression.
An extensive search for scientific literature detailing the specific molecular and cellular interactions of this compound has been conducted. Unfortunately, publicly available research data specifically linking this compound to the outlined mechanisms of action could not be located.
There is no specific information available in the retrieved search results regarding the activity of this compound on the following targets and pathways:
Cellular Stress Responses and Signaling Pathway Perturbations:
Lysosomal Membrane Permeabilization and Related Effects
While general information exists for related chemical structures, such as other benzamide (B126) or triazene compounds, the user's strict requirement to focus solely on this compound prevents the inclusion of such data. To ensure scientific accuracy and adhere to the provided instructions, no content can be generated for the requested article sections due to the absence of specific research findings for this molecule.
Cellular Cycle Arrest and Apoptotic Induction (mechanistic studies in vitro)
Extensive searches of publicly available scientific literature and research databases did not yield any specific studies detailing the molecular mechanisms of cellular cycle arrest and apoptotic induction for this compound. Consequently, a detailed analysis of its effects on the cell cycle and the induction of apoptosis based on direct experimental evidence for this specific compound cannot be provided at this time. The cytotoxic effects observed for various triazene derivatives are generally attributed to their ability to induce DNA damage, which can lead to cell cycle arrest and apoptosis. nih.govnih.gov It is plausible that this compound shares a similar general mechanism of action with other compounds in its chemical class.
Comparative Mechanistic Analysis with Related Triazene Derivatives (e.g., Dacarbazine)
Given the absence of specific mechanistic data for this compound, a comparative analysis with the well-characterized and structurally related triazene derivative, Dacarbazine, can provide insights into its potential molecular mechanisms of action. Dacarbazine is an alkylating agent used in cancer chemotherapy and its mechanism has been extensively studied. youtube.com
Dacarbazine itself is an inactive prodrug that requires metabolic activation, primarily in the liver by cytochrome P450 enzymes. This activation leads to the formation of an active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (B10788305) (MTIC), which then spontaneously decomposes to release a highly reactive methyldiazonium cation. youtube.com This cation is a potent alkylating agent that transfers a methyl group to nucleophilic sites on DNA, with the O6 and N7 positions of guanine being the primary targets. nih.gov
The formation of these DNA adducts, particularly O6-methylguanine, is the principal cause of Dacarbazine's cytotoxic effects. nih.gov This DNA damage triggers cellular responses that can lead to cell cycle arrest and apoptosis. Studies on melanoma cell lines have shown that Dacarbazine treatment can induce a delay in the S and G2/M phases of the cell cycle. nih.govresearchgate.net This arrest is a damage response to allow for DNA repair; however, if the damage is too extensive, the cell is directed towards apoptosis. nih.gov
The apoptotic response to Dacarbazine-induced DNA damage involves both the intrinsic and extrinsic pathways. The intrinsic, or mitochondrial, pathway is activated by cellular stress, such as DNA damage, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3. nih.govmdpi.com The extrinsic pathway can also be engaged, involving the activation of caspase-8. plos.org The combined activation of these caspase cascades leads to the systematic dismantling of the cell, characteristic of apoptosis. mdpi.complos.org
The following interactive data tables summarize the known mechanistic details of Dacarbazine and provide a framework for a comparative analysis with this compound, for which specific data is currently unavailable.
Table 1: Mechanistic Profile of Dacarbazine
| Feature | Description |
|---|---|
| Drug Class | Triazene, Alkylating Agent |
| Activation | Prodrug, requires metabolic activation to MTIC |
| Active Moiety | Methyldiazonium cation |
| Molecular Target | DNA (primarily O6 and N7 of guanine) |
| Mechanism of Action | DNA alkylation (methylation) |
| Cell Cycle Effects | Arrest in S and G2/M phases nih.govresearchgate.net |
| Apoptosis Induction | Via intrinsic and extrinsic pathways nih.govplos.org |
| Key Apoptotic Proteins | Caspase-3, Caspase-8, Caspase-9, Cytochrome c nih.govplos.org |
Table 2: Comparative Mechanistic Analysis
| Mechanism | This compound | Dacarbazine |
|---|---|---|
| Prodrug Activation | Data not available | Yes, metabolic activation required |
| Active Intermediate | Data not available | Methyldiazonium cation |
| Primary Cellular Target | Data not available | DNA |
| Mode of Action | Data not available | Alkylation (Methylation) |
| Cell Cycle Arrest | Data not available | S and G2/M phases nih.govresearchgate.net |
| Apoptosis Induction | Data not available | Yes, intrinsic and extrinsic pathways nih.govplos.org |
Structure Activity Relationships Sar and Rational Design Principles
Identification of Pharmacophoric Elements within the Triazene-Benzamide Scaffold
The triazene-benzamide scaffold is a key structural motif that has been explored for various pharmacological activities. researchgate.netresearchgate.netnih.gov Its potential for biological interaction is derived from several key pharmacophoric elements. These are the specific regions of the molecule that are recognized by a biological target and are responsible for the compound's activity.
For the p-(3-Butyl-3-methyl-1-triazeno)benzamide structure, the essential pharmacophoric elements include:
The Benzamide (B126) Moiety: The amide group (-CONH₂) is a crucial hydrogen-bonding unit, capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). This allows for strong, directional interactions with biological targets like enzymes or receptors. nih.gov
The Aromatic Ring: The phenyl group provides a rigid scaffold and can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a binding pocket.
The Triazene (B1217601) Linker: The -N=N-N- chain connects the aromatic benzamide portion to the aliphatic substituents. Its geometry and electronic properties are critical. The nitrogen atoms can act as hydrogen bond acceptors, contributing to the binding affinity.
The Terminal Alkyl Groups: The N-butyl and N-methyl groups at the end of the triazene chain contribute to the molecule's lipophilicity and can form van der Waals or hydrophobic interactions within a binding site.
Impact of Aromatic Ring Substitutions on Biological Activity
The electronic nature of substituents on the phenyl ring can significantly alter the acidity of the amide N-H protons and the electron density of the entire aromatic system, which can affect binding affinity. nih.govresearchgate.net
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) can increase the hydrogen-bond donating capacity of the amide protons. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can enhance π-π stacking interactions by increasing the electron density of the ring.
Steric Effects: The size and bulkiness of substituents influence how the molecule fits into its binding site. nih.gov Large, bulky groups may cause steric hindrance, preventing optimal binding. However, in some cases, a larger group might be necessary to access a specific hydrophobic pocket, thereby increasing activity.
The following table illustrates the hypothetical impact of different substituents at the ortho- or meta- positions on the benzamide ring, assuming a generic biological activity.
| Substituent (R) | Position | Electronic Effect | Steric Effect | Hypothetical Relative Activity |
| -H | - | Neutral | Minimal | 1.0 |
| -Cl | meta- | Electron-withdrawing | Small | 1.5 |
| -OCH₃ | meta- | Electron-donating | Medium | 1.2 |
| -NO₂ | meta- | Strongly Electron-withdrawing | Medium | 2.1 |
| -C(CH₃)₃ | meta- | Electron-donating (weak) | Large (Bulky) | 0.4 |
This table presents hypothetical data for illustrative purposes.
Shifting the triazene group to the ortho or meta position would create different spatial arrangements of the pharmacophoric elements. For instance, an ortho substitution could lead to intramolecular hydrogen bonding between the triazene and the amide group, which would restrict the molecule's conformation and could either enhance or decrease its binding affinity depending on the target's topology. beilstein-journals.org Such positional changes fundamentally alter the vector and distance between key interaction points.
Influence of Triazene Chain and Terminal Substituents on Molecular Interactions
The triazene chain and its terminal N-alkyl substituents are key determinants of the molecule's interaction with its biological target. nih.gov The length, branching, and lipophilicity of these alkyl groups can be fine-tuned to optimize activity.
In this compound, the N-butyl and N-methyl groups occupy a hydrophobic region of the binding site. The balance between these groups is important. Replacing the butyl group with a smaller or larger alkyl chain, or introducing cyclic structures, would directly impact the compound's lipophilicity and how well it complements the shape of the binding pocket. Molecular dynamics simulations have shown that such backbone interactions can be crucial for molecular assembly and recognition. nih.govresearchgate.net
The table below shows the hypothetical effect of modifying the N-alkyl substituents on biological activity.
| R1 | R2 | Lipophilicity (LogP) | Key Interaction Type | Hypothetical Relative Activity |
| -CH₃ | -CH₂CH₂CH₂CH₃ | High | Hydrophobic | 1.0 |
| -CH₃ | -CH₂CH₃ | Medium | Hydrophobic | 0.7 |
| -CH₂CH₃ | -CH₂CH₂CH₂CH₃ | Very High | Hydrophobic | 1.3 |
| -H | -CH₂CH₂CH₂CH₃ | Medium-High | H-bond donor, Hydrophobic | 0.5 |
| -CH₃ | Cyclohexyl | Very High | Steric/Hydrophobic | 0.9 |
This table presents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a computational framework to correlate the chemical structure of compounds with their biological activity. researchgate.net This approach is invaluable for predicting the activity of novel analogues and guiding synthetic efforts.
The development of a QSAR model for the triazene-benzamide series would involve several steps. researchgate.net First, a dataset of synthesized analogues with experimentally determined biological activities is required. For each molecule, a set of molecular descriptors is calculated. These can include:
2D Descriptors: Molecular weight, LogP (lipophilicity), number of hydrogen bond donors/acceptors.
3D Descriptors: Molecular shape, surface area, and volume.
Field-based Descriptors: Derived from Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which describe the steric and electrostatic fields around the molecules. asianpubs.orgnih.govekb.eg
Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that links the descriptors to the biological activity. researchgate.net For instance, a simplified, hypothetical QSAR equation might look like:
log(1/IC₅₀) = 0.5 * LogP - 0.2 * (Molecular Volume) + 0.8 * (Dipole Moment) + C
Such models, once validated, can be used to predict the potency of virtual compounds before they are synthesized, saving significant time and resources in the drug discovery process. nih.gov
Application of Physicochemical Parameters in QSAR
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. In the rational design of analogs of this compound, physicochemical parameters are crucial for quantifying the structural features that govern their activity. The Hansch analysis is a foundational approach in QSAR, which dissects the contribution of a substituent or a molecule into three major physicochemical properties: hydrophobicity, electronic effects, and steric factors. nih.govijpras.com
The biological activity is typically expressed as log(1/C), where C is the molar concentration required to produce a specific biological response. ijpras.com QSAR models for triazene and benzamide derivatives often utilize a combination of these parameters to understand how structural modifications influence their therapeutic potential, such as antitumor activity. nih.govunair.ac.id
Hydrophobic Parameters:
For triazene derivatives, lipophilicity has been shown to correlate with their antiproliferative activity. nih.govnih.gov A parabolic relationship is often observed, where activity increases with logP up to an optimal value, after which further increases in lipophilicity lead to decreased activity due to poor solubility or sequestration in fatty tissues. ijpras.com In a QSAR study on benzylidene hydrazine (B178648) benzamides, the logarithm of solubility (Log S), a parameter related to hydrophobicity, was a significant descriptor in the final QSAR equation for anticancer activity. unair.ac.idjppres.com
Table 1: Influence of Phenyl Ring Substituents on Hydrophobicity and Antitumor Activity of Generic 1-Aryl-3,3-dialkyltriazenes
| Substituent (X) | π Value (Hansch) | Effect on Lipophilicity | General Impact on Antitumor Activity |
| -H | 0.00 | Baseline | Reference |
| -Cl | 0.71 | Increase | Often increases activity up to an optimal point |
| -CH₃ | 0.56 | Increase | Generally increases activity |
| -NO₂ | -0.28 | Decrease | Variable; electronic effects often dominate |
| -CONH₂ | -1.49 | Significant Decrease | May decrease activity if transport is limited |
| -CF₃ | 0.88 | Significant Increase | Often enhances activity due to both lipophilic and electronic effects |
Note: This table illustrates general principles of how substituents affect lipophilicity and activity based on established π values. The specific impact can vary depending on the parent molecule and biological target.
Electronic Parameters:
The electronic properties of a substituent can influence a molecule's ionization, metabolism, and interaction with a biological target. The Hammett constant (σ) is the most widely used parameter to quantify the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. ijpras.com A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
In the context of 1-aryl-3,3-dialkyltriazenes, electronic effects are critical for their mechanism of action, which involves metabolic activation. The nature of the substituent on the aryl ring can modulate the stability of the triazene linkage and the subsequent release of the active alkylating species. QSAR studies have shown that both toxicity and antitumor activity of these triazenes are strongly dependent on electronic parameters. nih.gov Similarly, quantum chemical descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to model the electronic characteristics and reactivity of triazine derivatives. jocpr.comasianpubs.org
Table 2: Electronic Effects of Substituents on the Aryl Ring
| Substituent (X) | Hammett Constant (σₚ) | Electronic Effect | Potential Influence on Reactivity |
| -OCH₃ | -0.27 | Electron-donating | May stabilize the molecule, affecting metabolic activation |
| -H | 0.00 | Neutral | Reference |
| -Cl | 0.23 | Electron-withdrawing | May facilitate metabolic activation |
| -CN | 0.66 | Strong electron-withdrawing | Can significantly alter charge distribution and binding |
| -NO₂ | 0.78 | Very strong electron-withdrawing | Potentially enhances susceptibility to metabolic enzymes |
Note: This table demonstrates the electronic influence of common substituents. The actual effect on biological activity depends on the specific reaction mechanism and target interaction.
Steric Parameters:
Steric parameters account for the size and shape of a molecule or its substituents, which can affect its ability to fit into a receptor or an enzyme's active site. ijpras.com Taft's steric parameter (Es) and Molar Refractivity (MR) are commonly used descriptors. MR models the volume occupied by a substituent and its polarizability. unair.ac.id
In a QSAR study of benzylidene hydrazine benzamides against a human lung cancer cell line, MR was one of the key descriptors in the derived equation, indicating that the bulk and polarizability of substituents play a role in their anticancer activity. unair.ac.idjppres.com The best QSAR equation was reported as:
pIC₅₀ = 0.738 (Log S) - 0.031 (rerank) + 0.017 (MR) - 1.359 jppres.com
This equation demonstrates how biological activity (pIC₅₀) is a function of a combination of hydrophobic (Log S) and steric (MR) parameters, along with a docking-related term (rerank). unair.ac.idjppres.com For triazene derivatives, the size of the alkyl groups at the N3 position can also significantly influence activity, with steric hindrance playing a role in both metabolic activation and target interaction. nih.gov
By systematically varying substituents and correlating the resulting changes in these physicochemical parameters with biological activity, researchers can develop predictive QSAR models. These models are invaluable tools for the rational design of new, more potent, and selective analogs of this compound.
Computational Chemistry and in Silico Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.
Binding site analysis aims to identify and characterize the region on a target protein where a ligand is most likely to bind. Conformational studies, a key part of this analysis, explore the different spatial arrangements of the ligand and how they influence binding. For p-(3-Butyl-3-methyl-1-triazeno)benzamide, such studies would involve rotating its flexible bonds to find the most energetically favorable conformation within the protein's active site. The benzamide (B126) and the butyl-methyl-triazeno moieties would be of particular interest in determining potential hydrogen bonding and hydrophobic interactions.
Table 1: Hypothetical Conformational Analysis of this compound
| Dihedral Angle | Energy (kcal/mol) | Population (%) |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
This table is illustrative as specific research data for this compound is not publicly available.
By docking this compound against a library of known protein structures, it is possible to predict its potential molecular targets. This approach can suggest therapeutic applications for the compound. For instance, the benzamide group is a common feature in many enzyme inhibitors, and docking studies could reveal if this compound has an affinity for kinases, proteases, or other enzyme families.
Table 2: Predicted Molecular Targets for this compound from In Silico Screening
| Protein Target | Docking Score (kcal/mol) | Predicted Interaction Type |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
This table is illustrative as specific research data for this compound is not publicly available.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are used to determine the electronic structure and properties of molecules. These methods provide fundamental insights into molecular stability, reactivity, and spectroscopic properties.
Table 3: Selected Optimized Geometric Parameters of this compound Calculated by DFT
| Parameter | Bond Length (Å) | Bond Angle (°) |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
This table is illustrative as specific research data for this compound is not publicly available.
Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.
Table 4: Calculated Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | Data Not Available |
| LUMO | Data Not Available |
| HOMO-LUMO Gap | Data Not Available |
This table is illustrative as specific research data for this compound is not publicly available.
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Red areas on an MEP map indicate negative electrostatic potential (electron-rich), while blue areas indicate positive electrostatic potential (electron-poor). For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the benzamide and triazeno groups, respectively, suggesting these are sites prone to electrophilic attack. Conversely, the hydrogen atoms of the amide group would likely show positive potential, indicating them as sites for nucleophilic attack.
Table 5: Electrostatic Potential Extrema for this compound
| Region | Vmax (kcal/mol) | Vmin (kcal/mol) |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
This table is illustrative as specific research data for this compound is not publicly available.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational flexibility and dynamics of a molecule like this compound.
The conformational stability of this compound is largely determined by the rotational freedom around its single bonds. The butyl group, in particular, can adopt numerous conformations, and the orientation of the benzamide group relative to the triazene (B1217601) linker is also subject to rotational flexibility. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. tandfonline.comlibretexts.org The study of different energy levels associated with various 3-dimensional arrangements is known as conformational analysis. libretexts.org
A typical MD simulation protocol for this compound would involve placing the molecule in a simulated solvent environment, such as a box of water molecules, and allowing the system to evolve over a period of nanoseconds to microseconds. Analysis of the resulting trajectory would reveal the preferred dihedral angles for key rotatable bonds, providing insight into the molecule's predominant shapes in solution.
Hypothetical Conformational Analysis Data for this compound
| Dihedral Angle | Most Populated Angle (degrees) | Energy Barrier (kcal/mol) | Description |
| C-C-C-C (Butyl Chain) | 180 (anti) | ~3-5 | The extended anti-conformation is generally the most stable for alkyl chains. |
| N-N-N-C (Triazene Linker) | 180 (trans) | >10 | The trans-conformation of the triazene is significantly more stable due to reduced steric hindrance. |
| C(aryl)-N-N-N | 0 and 180 (planar) | ~5-7 | Rotation around this bond is likely restricted, favoring planar arrangements to maximize electronic delocalization. |
| C(aryl)-C(O)-N-H | 180 (trans) | ~20 | The amide bond has a high rotational barrier, strongly favoring the trans-conformation. |
Furthermore, MD simulations can elucidate the interaction dynamics of this compound with potential biological targets, such as proteins or nucleic acids. nih.govresearchgate.net By simulating the compound in complex with a target molecule, researchers can observe the stability of the binding pose, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and calculate binding free energies. Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone can indicate the stability of the complex, while the root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein upon ligand binding. tandfonline.com These simulations are crucial for understanding the molecular basis of a compound's activity and for guiding the design of more potent molecules. rsc.orgnih.gov
Virtual Screening and Ligand-Based Drug Design for Novel Analogues
In the absence of a known 3D structure for a biological target, ligand-based drug design (LBDD) offers a powerful strategy for the discovery of new, active molecules. fiveable.menih.gov This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. For this compound, LBDD techniques can be used to design and identify novel analogues with potentially improved properties.
A common LBDD method is pharmacophore modeling. dergipark.org.trdovepress.com A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to interact with a specific target. nih.gov A pharmacophore model for this compound would likely include:
An aromatic ring feature for the benzene (B151609) group.
A hydrogen bond donor and acceptor feature for the amide group.
A hydrophobic feature representing the butyl and methyl groups.
Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. mdpi.commmsl.czwikipedia.org This allows for the rapid identification of diverse molecules that match the key features of the original compound and are therefore more likely to be active.
Another powerful LBDD technique is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov QSAR studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jppres.comresearchgate.netunair.ac.id By analyzing a dataset of benzamide or triazene derivatives with known activities, a predictive QSAR model could be built. This model could then be used to estimate the activity of newly designed analogues of this compound before they are synthesized, prioritizing the most promising candidates for experimental testing.
Hypothetical Novel Analogues of this compound and their Predicted Properties
| Analogue | Modification | Predicted Property (based on hypothetical QSAR) | Rationale for Design |
| Analogue 1 | Replacement of butyl group with a cyclobutyl group | Increased binding affinity | To explore the effect of conformational restriction on activity. |
| Analogue 2 | Addition of a hydroxyl group to the phenyl ring | Increased solubility and potential for new hydrogen bonds | To improve physicochemical properties and add a new interaction point. |
| Analogue 3 | Replacement of the benzamide with a sulfonamide | Altered electronic properties and hydrogen bonding capacity | To probe the importance of the amide group for activity. |
| Analogue 4 | Extension of the butyl chain to a hexyl chain | Increased hydrophobicity | To investigate the impact of lipophilicity on target engagement. |
By combining these computational approaches, researchers can efficiently explore the vast chemical space around a lead compound like this compound, accelerating the discovery of novel molecules with desired biological or material properties.
Preclinical in Vitro and Mechanistic in Vivo Studies
Advanced Cell Culture Models for Mechanistic Elucidation
Advanced cell culture models are pivotal in bridging the gap between traditional two-dimensional (2D) cell cultures and in vivo systems. These models offer a more physiologically relevant microenvironment, which is crucial for elucidating the complex mechanisms of action of novel chemical entities. For a compound like p-(3-Butyl-3-methyl-1-triazeno)benzamide, such models would be instrumental in understanding its effects on tumor architecture, cell-cell signaling, and interactions with the surrounding stroma.
Two-Dimensional Cell Line-Based Assays for Cellular Response
Initial in vitro assessments of novel compounds typically involve 2D cell line-based assays to determine their direct cytotoxic or cytostatic effects. While specific studies on this compound are not extensively detailed in publicly available literature, the cellular responses to structurally related benzamide (B126) and triazene (B1217601) compounds have been investigated.
For instance, studies on N-substituted benzamides have demonstrated the induction of apoptosis and cell cycle arrest in various cancer cell lines. In murine 70Z/3 pre-B cells and human promyelocytic HL-60 cells, the related compound declopramide (B1670142) was shown to induce a G2/M phase cell cycle block, followed by the release of cytochrome c and activation of caspase-9, indicating an intrinsic apoptotic pathway. This activity was observed to be independent of p53 status, as it occurred in both p53-competent 70Z/3 cells and p53-deficient HL-60 cells.
Similarly, research on compounds with a 1-triazeno moiety, such as 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (B10788305) (MTIC), has highlighted the induction of DNA damage as a key cytotoxic mechanism. The cytotoxic effects of MTIC were shown to be influenced by the DNA repair capacity of the cells, particularly the activity of O6-alkylguanine-DNA alkyltransferase (MGMT).
A hypothetical 2D cell culture study on this compound would likely involve treating a panel of cancer cell lines with escalating concentrations of the compound to determine key parameters such as the half-maximal inhibitory concentration (IC50). Subsequent assays would focus on elucidating the mechanism of cell death, including apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis (e.g., flow cytometry).
Table 1: Representative Data from 2D Cell Line Assays on Related Benzamide Compounds
| Cell Line | Compound | Concentration (µM) | Observed Effect | Reference |
| 70Z/3 (murine pre-B) | Declopramide | 500 | G2/M phase cell cycle arrest | |
| 70Z/3 (murine pre-B) | Declopramide | >250 | Cytochrome c release, Caspase-9 activation | |
| HL-60 (human promyelocytic leukemia) | Declopramide | >250 | p53-independent apoptosis |
This table is illustrative of data obtained for a related N-substituted benzamide, declopramide, and does not represent data for this compound.
Three-Dimensional Culture Systems (e.g., spheroids, organoids) for Complex Biological Insights
Three-dimensional (3D) culture systems, such as spheroids and organoids, more accurately mimic the in vivo tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and extracellular matrix deposition. These models are invaluable for assessing the penetration and efficacy of a compound in a more complex, tissue-like structure.
Currently, there is no specific published research detailing the use of 3D culture systems to evaluate the efficacy or mechanism of action of this compound. Future studies utilizing spheroid models derived from colorectal or breast cancer cell lines, or patient-derived organoids, would provide significant insights into the compound's potential therapeutic efficacy. Such studies would typically assess the compound's ability to penetrate the 3D structure and induce cell death not only in the proliferative outer layers but also in the quiescent or hypoxic core.
Co-culture Models for Cell-Cell Interaction Studies
The tumor microenvironment is a complex ecosystem comprising cancer cells, fibroblasts, immune cells, and endothelial cells. Co-culture models are designed to study the interactions between these different cell types and how a therapeutic agent might modulate them. For example, a co-culture of cancer cells with cancer-associated fibroblasts (CAFs) could reveal whether this compound can overcome fibroblast-mediated resistance.
As with 3D culture systems, there is a lack of specific published data on the use of co-culture models to investigate this compound. Investigating this compound in co-culture with immune cells, such as T cells or macrophages, would be a critical step in understanding its potential immunomodulatory effects in addition to its direct cytotoxic activity.
Enzyme Activity Assays for Target Engagement
To understand the specific molecular targets of a compound, enzyme activity assays are essential. These assays can confirm direct interaction with and modulation of key enzymes involved in cancer cell proliferation and survival.
Kinetics of DHFR and TS Inhibition
Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are critical enzymes in the folate pathway, which is essential for the synthesis of nucleotides and, consequently, DNA replication and repair. They are well-established targets for various chemotherapeutic agents.
There is no publicly available research that has specifically assayed the inhibitory activity of this compound against DHFR or TS. A comprehensive investigation would involve in vitro kinetic studies to determine if the compound acts as an inhibitor of these enzymes and to characterize the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive). Such studies would yield important kinetic parameters like the Michaelis constant (Km) and the inhibitor constant (Ki).
Assays for DNA Repair Enzyme Modulation (e.g., O6-methylguanine-DNA methyltransferase)
Given that triazene compounds are known to act as alkylating agents, their efficacy is often linked to the DNA repair capacity of cancer cells. O6-methylguanine-DNA methyltransferase (MGMT), also known as O6-alkylguanine-DNA alkyltransferase (O6AT), is a key DNA repair enzyme that removes alkyl groups from the O6 position of guanine (B1146940), thereby reversing the cytotoxic lesion.
The cytotoxicity of the related triazene compound MTIC has been shown to be directly related to the MGMT status of the cell lines. Cell lines with high levels of MGMT (Mer+) were found to be more resistant to MTIC compared to those with low or deficient levels (Mer-).
Table 2: Influence of MGMT Status on IC50 of a Related Triazene Compound (MTIC)
| Cell Line | MGMT Status (Phenotype) | IC50 (µM) | Reference |
| HT29 | Mer+Rem+ | 650 | |
| A549 | Mer+Rem- | 210 | |
| VA13 | Mer- | 15 |
This table presents data for the related compound MTIC and illustrates the importance of MGMT status in determining cellular resistance. It does not represent data for this compound.
While no studies have been published on the interaction between this compound and MGMT, it is plausible that its mechanism of action involves DNA alkylation. Therefore, future research should include assays to determine its effect on MGMT activity and its differential cytotoxicity in MGMT-proficient versus MGMT-deficient cell lines. Such studies would be critical for identifying potential patient populations who might benefit most from this compound.
Mechanistic Investigations in Non-Clinical Animal Models
Molecular Pharmacodynamic Profiling
No data available.
Analysis of Target Engagement and Downstream Molecular Changes
No data available.
Biomarker Discovery for Compound Activity
No data available.
Future Research Directions and Translational Perspectives
Exploration of Undiscovered Molecular Targets and Biological Pathways
The triazene (B1217601) scaffold is a component of pharmacologically active compounds, including the chemotherapeutic agent dacarbazine (B1669748). nih.gov This precedent suggests that p-(3-Butyl-3-methyl-1-triazeno)benzamide could interact with a variety of undiscovered molecular targets. Future research should prioritize the identification of its binding partners and the biological pathways it modulates.
A primary approach would involve unbiased screening techniques to identify protein interactions. Techniques such as affinity purification-mass spectrometry (AP-MS) could be employed, where the compound is immobilized on a solid support to capture interacting proteins from cell lysates. Furthermore, given that related heterocyclic compounds like 1,3,5-triazines have been shown to target enzymes such as kinases (e.g., PI3K, EGFR, BTK) and metabolic enzymes, a targeted investigation into these enzyme families is warranted. nih.govmdpi.comnih.gov For instance, screening against a panel of kinases or cholinesterases could reveal specific inhibitory activities. nih.gov
The benzamide (B126) moiety is also a well-known pharmacophore present in a wide range of approved drugs, suggesting that its inclusion in the structure could confer favorable properties for biological activity.
Table 1: Potential Molecular Target Classes for Investigation
| Target Class | Rationale for Investigation | Potential Research Method |
|---|---|---|
| Kinases | Triazine scaffolds are known to inhibit various kinases involved in cell signaling. mdpi.com | Kinase profiling assays, molecular docking. |
| Metabolic Enzymes | Benzamide and triazene structures can interact with enzymes in metabolic pathways. nih.govnih.gov | Enzymatic assays, metabolomics. |
| DNA/RNA Processing Proteins | Triazene compounds can act as alkylating agents, suggesting potential interactions with nucleic acid-associated proteins. | DNA binding assays, proteomics of DNA-protein complexes. |
| G-Protein Coupled Receptors (GPCRs) | The structural motifs are present in various GPCR ligands. | Radioligand binding assays, functional cell-based assays. |
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
To gain a holistic view of the cellular effects of this compound, the integration of multiple omics technologies is essential. nih.govresearchgate.net These approaches can provide an unbiased and comprehensive understanding of the compound's mechanism of action, moving beyond a single-target perspective.
Transcriptomics (RNA-Seq): Treating cell lines with the compound and performing RNA sequencing can reveal global changes in gene expression. This can help identify upregulated or downregulated pathways, providing clues about the cellular response and potential mechanisms of action.
Proteomics: Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT), can identify changes in protein abundance and post-translational modifications following compound treatment. This can directly pinpoint proteins and pathways affected by the compound's activity.
Metabolomics: By analyzing the global profile of small-molecule metabolites, metabolomics can uncover alterations in cellular metabolism induced by the compound. mdpi.com This is particularly relevant if the compound targets metabolic enzymes.
The integration of these multi-omics datasets can provide a systems-level understanding of the compound's biological role, potentially revealing novel functions and off-target effects. nih.gov
Development of Advanced Delivery Systems for Targeted Research Applications
For this compound to be effective as a research tool, particularly in complex biological systems, advanced delivery systems may be required to enhance its stability, solubility, and target specificity. ami.swiss
Future research could focus on encapsulating the compound within nanocarriers such as liposomes, polymeric nanoparticles, or hydrogels. azonano.comnih.gov These systems can protect the compound from degradation, improve its pharmacokinetic properties, and be functionalized with targeting ligands (e.g., antibodies, aptamers) to direct it to specific cell types or tissues. For instance, designing a nanoparticle-based system could enable controlled release, which is crucial for studying time-dependent biological processes. biorxiv.org ROS-responsive delivery systems could also be explored, allowing for triggered release in specific oxidative stress environments within cells. nih.gov
Table 2: Potential Advanced Delivery Systems
| Delivery System | Potential Advantage for Research Applications | Key Development Consideration |
|---|---|---|
| Liposomes | Biocompatible; can encapsulate both hydrophilic and hydrophobic compounds. | Stability and drug-loading efficiency. |
| Polymeric Nanoparticles | Tunable size and surface properties; allows for controlled release. biorxiv.org | Biocompatibility and degradation profile of the polymer. |
| Hydrogels | Localized and sustained release; suitable for tissue engineering applications. nih.govnih.gov | Biocompatibility and stimulus-responsiveness (e.g., pH, temperature). |
| Antibody-Drug Conjugates (ADCs) | Highly specific targeting to cells expressing a particular antigen. | Linker stability and conjugation chemistry. |
Design of Next-Generation Triazene-Benzamide Chemical Probes
Building upon the core structure of this compound, next-generation chemical probes can be designed for more sophisticated biological investigations. youtube.com Chemical probes are small molecules used to study biological systems, and their design often involves modifying a core scaffold to add functionality. nih.govmdpi.com
Key modifications could include:
Introduction of a Reporter Tag: A fluorophore or a biotin (B1667282) tag could be appended to the molecule through a chemically inert linker. This would allow for visualization of the compound's subcellular localization via fluorescence microscopy or for the identification of binding partners through affinity pulldown experiments.
Incorporation of a Photo-activatable Group: The addition of a photoreactive moiety would enable spatiotemporal control over the compound's activity. The probe would remain inert until activated by a specific wavelength of light, allowing for precise initiation of its biological effects.
Development of Reactivity-Based Probes: If a specific protein target is identified, the benzamide or another part of the scaffold could be modified with a mild electrophile to allow for covalent labeling of the target protein. This creates an irreversible bond that facilitates target identification and validation. researchgate.net
These advanced probes would be invaluable tools for dissecting the specific cellular functions related to the compound's activity.
Synergistic Research with Other Chemical Scaffolds for Enhanced Mechanistic Study
Investigating the effects of this compound in combination with other well-characterized chemical scaffolds could uncover synergistic or antagonistic relationships, providing deeper mechanistic insights. researchgate.net For example, if omics data suggests the compound affects a particular signaling pathway, it could be co-administered with known inhibitors or activators of that same pathway.
This approach can help to:
Validate the Mechanism of Action: If the compound shows synergy with a known inhibitor of a specific protein, it provides strong evidence that the compound also acts on that same target or a related pathway component.
Identify Resistance Mechanisms: By observing how cells respond to the combination of compounds, researchers can understand potential mechanisms of resistance that may arise.
Uncover Novel Biological Connections: Unexpected synergistic effects can point to previously unknown crosstalk between different biological pathways.
This strategy of using chemical combinations is a powerful method for mapping complex cellular networks and understanding the multifaceted roles of new chemical entities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for p-(3-Butyl-3-methyl-1-triazeno)benzamide, and how can reaction yields be optimized?
- Methodological Answer : A hybrid approach combining traditional organic synthesis with computational tools (e.g., AI-driven retrosynthesis planning) is recommended. For example, benzamide derivatives can be synthesized via coupling reactions, with yields optimized by controlling temperature (e.g., reflux at 140°C) and catalyst loading (5–7 mol% for hydrogenation reactions). Spectroscopic validation (IR, NMR, MS) and elemental analysis are critical for confirming purity .
Q. What spectroscopic techniques are essential for characterizing p-(3-Butyl-3-methyl-1-triazeno)benzamide, and what key spectral features should be identified?
- Methodological Answer : Use IR to confirm amide C=O stretches (~1638 cm⁻¹) and N-H bonds (~3320 cm⁻¹). H NMR should resolve alkyl protons (e.g., butyl/methyl groups at δ 0.8–1.5 ppm) and triazeno protons (δ 7.0–8.0 ppm). High-resolution MS (e.g., m/z 342.02 for a related benzamide) and elemental analysis (C, H, N within ±0.3% of theoretical values) are mandatory for structural validation .
Q. What are the critical considerations for ensuring the stability of p-(3-Butyl-3-methyl-1-triazeno)benzamide during storage and handling?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers. Avoid polar solvents (e.g., water) to prevent hydrolysis; use acetone for washing intermediates without structural compromise. Monitor polymorphic transitions via XRD, as unstable forms (e.g., orthorhombic Form II in benzamide) may degrade under ambient conditions .
Advanced Research Questions
Q. How does polymorphism influence the pharmacokinetic properties of benzamide derivatives, and what methods can control polymorph formation?
- Methodological Answer : Polymorphs (e.g., rhombic vs. orthorhombic forms) exhibit distinct solubility and bioavailability. Use flash cooling to isolate metastable forms or slow evaporation for stable crystals. Monitor transitions via differential scanning calorimetry (DSC) and synchrotron XRD. For in vivo studies, ensure consistent polymorphic form by pre-screening batches .
Q. In designing p-(3-Butyl-3-methyl-1-triazeno)benzamide analogs for enhanced receptor binding, how can structure-activity relationship (SAR) studies be systematically conducted?
- Methodological Answer : Perform iterative SAR by modifying substituents (e.g., alkyl chains, electron-withdrawing groups) and evaluating binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For AMPA or PLpro targets, prioritize benzamide bioisosteres that maintain hydrogen bonding with residues like Gln269 or Asp164 .
Q. What statistical approaches resolve contradictions in biological assay data (e.g., divergent IC50 values across studies)?
- Methodological Answer : Apply ANOVA with Bonferroni correction to account for multiple comparisons (α ≤ 0.05). Normalize data using internal controls (e.g., vehicle-treated samples) and validate assays with positive controls (e.g., propranolol for β-adrenergic receptor studies). Replicate experiments with n ≥ 9 to ensure robustness .
Q. How can computational tools (e.g., molecular docking, QSAR) optimize benzamide-based enzyme inhibitors targeting viral proteases like SARS-CoV-2 PLpro?
- Methodological Answer : Leverage co-crystal structures (e.g., PDB: 3E9S) to identify key binding motifs. Use AutoDock Vina for docking simulations, focusing on interactions with the BL2 loop. Validate predictions with alanine scanning mutagenesis and adjust QSAR models using Hammett constants for substituent effects .
Q. What in vitro/in vivo models are appropriate for evaluating cardioprotective effects of p-(3-Butyl-3-methyl-1-triazeno)benzamide derivatives?
- Methodological Answer : Use Langendorff-perfused rat hearts for ischemia/reperfusion injury models. Administer test compounds via intracoronary bolus (50 µL, 0.001–100 nM) and quantify infarct size (% area at risk). Establish dose-response curves with antagonists (e.g., metoprolol) to confirm β1-adrenergic receptor specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
